N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Kinase inhibitor design Hinge-binding motif Isonicotinamide scaffold

Selectively probe isonicotinamide-responsive targets with CAS 2034447-66-8, a screening compound distinguished by its pyridine-4-carboxamide core. This regioisomer offers unique hydrogen-bonding geometry (~5.0 Å) for kinase hinge engagement, unlike common nicotinamide libraries. The 4-fluorophenyl and oxan-4-yloxy modules enhance LLE and solubility while providing a stereoelectronically defined, solvent-front-oriented handle for late-stage diversification. With an ideal drug-like profile (MW 344, cLogP ~3.5, zero RO5 violations), it is the definitive choice for fragment-to-lead campaigns.

Molecular Formula C19H21FN2O3
Molecular Weight 344.386
CAS No. 2034447-66-8
Cat. No. B2684359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
CAS2034447-66-8
Molecular FormulaC19H21FN2O3
Molecular Weight344.386
Structural Identifiers
SMILESC1COCCC1OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O3/c20-16-3-1-14(2-4-16)5-9-22-19(23)15-6-10-21-18(13-15)25-17-7-11-24-12-8-17/h1-4,6,10,13,17H,5,7-9,11-12H2,(H,22,23)
InChIKeyNLDUTGAEWBJAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(4-Fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034447-66-8): Structural Identity, Physicochemical Profile, and Role Within the Isonicotinamide Library


N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034447-66-8; molecular formula C₁₉H₂₁FN₂O₃; MW 344.386 g/mol) is a fully synthetic, small-molecule isonicotinamide (pyridine-4-carboxamide) derivative. Its architecture combines three key modules: a pyridine-4-carboxamide core, a 2-position (oxan-4-yl)oxy (tetrahydropyran-4-yloxy) ether linkage, and an N-[2-(4-fluorophenyl)ethyl] carboxamide side chain . The compound belongs to a library of screening compounds built on the pyridine-4-carboxamide scaffold—a privileged structure in medicinal chemistry known for engaging kinase ATP-binding pockets, phosphodiesterase catalytic sites, and G-protein-coupled receptor orthosteric pockets [1]. Unlike its nicotinamide (pyridine-3-carboxamide) positional isomers, the 4-carboxamide regioisomer places the hydrogen-bonding donor/acceptor amide vector in a topologically distinct orientation, which can alter target engagement selectivity [2]. The compound is supplied as a research-grade screening molecule (typical purity ≥95%) and is intended for early-stage target identification, structure–activity relationship (SAR) exploration, and biochemical pathway deconvolution .

Procurement Risk Alert: Why N-[2-(4-Fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide Cannot Be Interchanged with Positional Isomers or Simple Side-Chain Analogues


Substituting N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide with a generic pyridine-carboxamide or a close structural analogue (e.g., the 3-carboxamide regioisomer, the des-fluoro analog, or the 6-(oxan-4-yloxy) positional isomer) carries quantifiable risk. The pyridine-4-carboxamide (isonicotinamide) core exhibits a distinct hydrogen-bonding donor–acceptor geometry versus the 3-carboxamide (nicotinamide) series, with the para-amide vector enabling engagement of a different subset of hinge-region kinase residues [1]. The 4-fluorophenyl substituent contributes a computed cLogP increment of approximately +0.6 relative to the unsubstituted phenyl analog, directly modulating lipophilic ligand efficiency (LLE) and passive membrane permeability . The oxan-4-yl ether at the 2-position introduces a stereoelectronically neutral, conformationally constrained oxygen spacer whose tetrahydropyran ring contributes an additional hydrogen-bond acceptor site absent in simple alkoxy or cycloalkoxy congeners [2]. Even within the same CAS-registry cluster, compounds differing by a single halogen substitution or side-chain methylene extension (e.g., CAS 2034391-09-6, the 3-carboxamide regioisomer) cannot be assumed to exhibit identical target engagement profiles, solubility, or metabolic stability without empirical head-to-head data. The quantitative evidence presented in Section 3 directly addresses why this specific compound warrants distinct consideration in procurement decisions.

Quantitative Evidence Guide: Measurable Differentiation of N-[2-(4-Fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide Against Its Closest Structural Analogs


Regioisomeric Carboxamide Position: Pyridine-4-carboxamide versus Pyridine-3-carboxamide (Nicotinamide) Target Engagement Topology

The target compound incorporates a pyridine-4-carboxamide (isonicotinamide) core, which differs fundamentally from the pyridine-3-carboxamide (nicotinamide) core found in its closest regioisomeric analog, N-[2-(4-fluorophenyl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 2034391-09-6). In kinase hinge-binding motifs, the 4-carboxamide presents its amide NH and carbonyl oxygen as a donor–acceptor pair separated by approximately 5.0 Å (para geometry), compared to approximately 4.2–4.5 Å for the 3-carboxamide meta geometry [1]. This ~0.5–0.8 Å difference in H-bond donor–acceptor spacing determines complementarity with distinct kinase hinge-region residue patterns (e.g., gatekeeper+3 versus gatekeeper+2 engagement) [1]. Published crystallographic analyses of isonicotinamide-containing kinase inhibitors demonstrate that the 4-carboxamide regiochemistry enables a binding mode where the pyridine nitrogen participates in an additional water-mediated hydrogen-bond network, a feature geometrically inaccessible to 3-carboxamide congeners [2].

Kinase inhibitor design Hinge-binding motif Isonicotinamide scaffold Structure-based drug design

Fluorine-Enabled Lipophilicity Modulation and Passive Permeability: Target Compound versus Des-Fluoro Phenyl Analog

The 4-fluorophenyl substituent on the ethyl linker distinguishes the target compound from its closest des-fluoro analog, 2-(oxan-4-yloxy)-N-(2-phenylethyl)pyridine-4-carboxamide. The single fluorine atom at the para position of the phenyl ring increases the computed octanol–water partition coefficient (cLogP) by approximately +0.6 to +0.7 log units, as estimated by in silico methods (MCULE database: cLogP ≈ 3.02–4.20 for the fluorinated target; estimated cLogP ≈ 2.4–3.5 for the des-fluoro analog) . This lipophilicity increment is within the optimal range for balancing passive membrane permeability against aqueous solubility for oral or cell-penetrant applications [1]. Fluorine substitution at the 4-position also increases metabolic oxidative stability at the phenyl para position by blocking CYP450-mediated hydroxylation, a common metabolic soft spot for unsubstituted phenyl rings [2]. The fluorine atom contributes minimal steric bulk (van der Waals radius: H = 1.20 Å, F = 1.47 Å) while significantly altering electronic distribution through its strong σ-inductive withdrawal (Hammett σₚ = +0.06 for F vs. 0.00 for H) [3].

Lipophilic ligand efficiency Fluorine walk Passive permeability CNS drug design

Oxan-4-yloxy Ether Conformational Constraint and Hydrogen-Bond Acceptor Capacity versus Simple Alkoxy Congeners

The 2-position oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent confers a structurally distinct conformational profile compared to simple alkoxy (e.g., methoxy, ethoxy) or cycloalkoxy (e.g., cyclopentyloxy) congeners. The tetrahydropyran ring oxygen serves as an additional hydrogen-bond acceptor (HBA) beyond the ether oxygen directly attached to the pyridine ring, increasing the total HBA count to 5 (versus 4 for a methoxy analog) and the polar surface area (PSA) to approximately 123 Ų (computed) . This incremental HBA capacity can engage a secondary water-mediated or direct protein contact in the solvent-exposed region of a binding pocket without substantially increasing rotatable bond count (5 rotatable bonds for both the oxan-4-yloxy and simple butoxy analogs). The tetrahydropyran ring adopts a chair conformation that places the ring oxygen approximately 2.8–3.0 Å from the pyridine 2-position ether oxygen—spatially compatible with forming a bifurcated hydrogen-bond network to a single ordered water molecule, as observed in co-crystal structures of related kinase–isonicotinamide complexes [1]. By contrast, the cyclopentyloxy analog (CAS cluster 2034446-XX-X) lacks this ring oxygen, reducing both HBA count and water-bridging capacity .

Conformational restriction Hydrogen-bond acceptor Tetrahydropyran ether Ligand efficiency

Rule-of-Five Compliance and Lead-Likeness Profile: Target Compound versus 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide Analog

The target compound exhibits a clean Rule-of-Five (RO5) profile with zero violations (MW 344.386 < 500; cLogP 3.0–4.2 < 5; HBD = 2 < 5; HBA = 5 < 10) , positioning it within the 'lead-like' chemical space defined by Congreve et al. (MW ≤ 460, cLogP −4 to 4.2) [1]. In contrast, the closely related 5-chloro-N-[2-(4-fluorophenyl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide analog introduces a chlorine substituent at the pyridine 5-position, increasing MW to approximately 378.8 g/mol and cLogP by an estimated +0.8 to +1.0 log units (ΔcLogP attributable to the chloro substituent Hansch π = +0.71) [2]. This pushes the chlorinated analog toward the upper boundary of lead-like space, with a higher calculated lipophilic ligand efficiency penalty for any given potency. The target compound's balanced median cLogP of ~3.5 and moderate PSA of ~123 Ų fall within the central nervous system multiparameter optimization (CNS MPO) 'desirable' region (score ≥4.0), whereas the chlorinated analog's elevated lipophilicity reduces CNS MPO score by an estimated 0.5–0.8 units [3]. For screening libraries aimed at oral or CNS-penetrant lead identification, the target compound's physicochemical profile is objectively superior.

Drug-likeness Lipinski Rule of Five Lead-likeness Fragment-based screening

Synthetic Tractability and Chemical Handle Versatility: 2-(Oxan-4-yloxy) Ether as a Late-Stage Diversification Point

The 2-(oxan-4-yloxy) substituent provides a synthetically tractable ether linkage that is more hydrolytically stable than the corresponding ester (2-acyloxy) while retaining conformational flexibility distinct from the 2-alkoxy or 2-benzyloxy series [1]. The oxan-4-yl (tetrahydropyran-4-yl) group can be introduced via Mitsunobu coupling or nucleophilic aromatic substitution under mild conditions (room temperature to 60 °C), enabling late-stage diversification of the isonicotinamide core without protecting-group manipulation of the carboxamide NH . This contrasts with the 2-methoxy or 2-ethoxy analogs, which require harsher alkylation conditions and offer no further synthetic elaboration handle beyond the methyl/ethyl terminus. The tetrahydropyran ring oxygen can be selectively engaged in ring-opening reactions under acidic conditions to generate an acyclic diol intermediate, providing a unique chemical handle for further derivatization that is absent in cyclopentyloxy or cyclohexyloxy ethers (which lack a ring heteroatom) . For medicinal chemistry teams requiring a scaffold amenable to parallel library synthesis, the target compound's oxan-4-yloxy linkage offers greater synthetic flexibility than its closest alkoxy and cycloalkoxy congeners.

Parallel synthesis Late-stage functionalization Medicinal chemistry Library enumeration

Computed Polar Surface Area and Predicted Oral Absorption: Differentiation from the 3-Carboxamide Regioisomer

The target compound possesses a computed topological polar surface area (tPSA) of approximately 123 Ų, exceeding the 60–70 Ų threshold for passive blood–brain barrier penetration but remaining below the 140 Ų ceiling associated with acceptable oral intestinal absorption in the Egan model [1]. The 3-carboxamide regioisomer (nicotinamide-based analog, CAS 2034391-09-6) has an identical tPSA of ~123 Ų but a different spatial distribution of polar atoms due to the meta versus para carboxamide orientation. This difference in the three-dimensional polar surface area (3D-PSA) can affect recognition by intestinal efflux transporters such as P-glycoprotein (P-gp), even when 2D-derived tPSA values are numerically identical [2]. The isonicotinamide (4-carboxamide) system has been reported to exhibit reduced P-gp recognition compared to the nicotinamide (3-carboxamide) system in a subset of matched molecular pair analyses, attributed to the altered spatial disposition of the amide dipole relative to the pyridine ring plane [3]. While both regioisomers meet the Egan oral absorption criteria (tPSA < 140 Ų, cLogP 0–6), the 4-carboxamide configuration may offer a marginally lower efflux liability, though high-strength comparative efflux ratio data for these specific compounds are not available.

Polar surface area Oral absorption Egan egg Bioavailability prediction

High-Value Application Scenarios for N-[2-(4-Fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide in Drug Discovery and Chemical Biology


Kinase Hinge-Binder Library Screening: Exploiting the Isonicotinamide H-Bond Donor–Acceptor Geometry

The compound's 4-carboxamide geometry (donor–acceptor spacing ~5.0 Å) is specifically suited for screening against kinase targets whose hinge regions require a para-oriented amide binding motif [1]. Unlike nicotinamide-based screening compounds, this isonicotinamide derivative engages a distinct subset of kinases (e.g., certain STE and TKL family members) where the gatekeeper+3 residue pattern favors the extended amide vector. Procurement of this compound enables interrogation of kinase selectivity panels where 3-carboxamide regioisomers yield false negatives due to geometric incompatibility. The oxan-4-yloxy group provides a solubility-enhancing polar handle that projects toward the solvent front, reducing the risk of nonspecific hydrophobic aggregation that plagues more lipophilic screening compounds .

Fragment-to-Lead Optimization: A Physicochemically Balanced Starting Point with Synthetic Exit Vectors

With MW 344 Da, cLogP ~3.5, and zero RO5 violations, this compound sits at the interface of fragment-like and lead-like chemical space—ideal for fragment-to-lead campaigns [2]. The oxan-4-yloxy ether provides a chemically differentiated handle for late-stage diversification (ring-opening to a diol, or replacement via nucleophilic aromatic substitution), while the 4-fluorophenethyl side chain offers a vector for systematic SAR exploration. The compound's compliance with the CNS MPO 'desirable' zone (estimated score ≥4.0) makes it a rational starting point for neuroscience target programs where maintaining passive CNS permeability is critical [3].

Selectivity Profiling Against the Nicotinamide Chemical Space: De-orphaning Novel Targets

The 4-carboxamide regioisomerism of this compound distinguishes it from the vast majority of commercial pyridine-carboxamide screening libraries, which are dominated by nicotinamide (3-carboxamide) derivatives [4]. For chemoproteomics or thermal shift assay (CETSA)-based target deconvolution, including this compound in a screening panel uniquely probes the isonicotinamide-responsive proteome subset. When screened alongside its 3-carboxamide regioisomer (CAS 2034391-09-6), differential hit patterns can rapidly identify targets whose ligand binding sites discriminate between meta and para amide geometries—valuable information for chemical probe development [5].

Computational Library Design: A Validated Scaffold for Virtual Screening and Docking Campaigns

The fully assigned InChI Key (NLDUTGAEWBJAAA-UHFFFAOYSA-N) and computed 3D conformational ensemble of this compound enable its use as a query molecule in shape-based virtual screening (e.g., ROCS) or pharmacophore-based screening (e.g., Phase, MOE) . Its moderate complexity (5 rotatable bonds, 1 ring system) generates a manageable conformational space for docking without the entropic penalty of highly flexible molecules. The oxan-4-yl group's chair conformation provides a relatively rigid, predictable binding mode that improves docking pose reproducibility compared to flexible alkoxy chains, making it a preferred choice for computational hit identification workflows .

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.